5-Bromo-6-(methoxymethyl)pyridin-2-amine
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Overview
Description
5-Bromo-6-(methoxymethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2O. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxymethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(methoxymethyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 6-(methoxymethyl)pyridin-2-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(methoxymethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
5-Bromo-6-(methoxymethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methylpyridin-2-amine
- 5-Bromo-2-methylpyridin-3-amine
- 6-Amino-3-bromo-2-methylpyridine
Uniqueness
5-Bromo-6-(methoxymethyl)pyridin-2-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and potential for forming hydrogen bonds, making it a versatile intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-6-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
AWGRUSYUXBBQMH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=N1)N)Br |
Origin of Product |
United States |
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